molecular formula C20H28O4 B1248628 Glaucocalyxin A CAS No. 79498-31-0

Glaucocalyxin A

Katalognummer B1248628
CAS-Nummer: 79498-31-0
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: UCDVIBNDYLUWFP-MJTHGBBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glaucocalyxin A is a natural ent-Kaurane diterpenoid . It has been widely studied for its important biological activities like cytotoxicity and anti-tumour, anti-bacterial, anti-oxidative, anti-coagulative, anti-thrombotic, immune and anti-neuroinflammatory activities .


Synthesis Analysis

The total synthesis of Glaucocalyxin A was achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .


Molecular Structure Analysis

The molecular structure of Glaucocalyxin A is represented by the molecular formula C20H28O4 . The molecular weight is 332.437 Da .


Chemical Reactions Analysis

The total synthesis of Glaucocalyxin A involved a Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . This method opened up a new avenue for the total synthesis of a number of highly oxidized diterpenoids .


Physical And Chemical Properties Analysis

Glaucocalyxin A has a molecular weight of 332.4 g/mol and a molecular formula of C20H28O4 . Its XLogP3-AA is 1.7 .

Wirkmechanismus

Glaucocalyxin A (GLA) is an ent-kaurene diterpenoid extracted from the Chinese herb Rabdosia japonica var . It has been found to possess various beneficial biological activities, such as anti-cancer, anti-inflammatory, and immune regulation effects .

Target of Action

GLA primarily targets the HMGB3 protein and the STAT3 signaling pathway . HMGB3 is a protein that is often upregulated in epithelial ovarian cancer (EOC) tissues and cells . The STAT3 signaling pathway plays a crucial role in the progression of multiple myeloma .

Mode of Action

GLA interacts with its targets, leading to several changes in cellular processes. It dose-dependently inhibits EOC cell proliferation and epithelial-mesenchymal transition (EMT) . GLA also inhibits the phosphorylation of the signal transducer and activator of transcription 3 (STAT3) and downregulates interleukin IL-6 induced STAT3 phosphorylation in multiple myeloma .

Biochemical Pathways

GLA affects the miR-374b-5p/HMGB3/Wnt-β-Catenin pathway axis in EOC . Overexpression of miR-374b-5p, which is targeted by HMGB3, hinders malignant characteristics of EOC cells . Moreover, the Wnt-β-Catenin pathway is inhibited by the GLA-mediated miR-374b-5p/HMGB3 axis . In multiple myeloma, GLA blocks the activation of the STAT3 pathway .

Pharmacokinetics

GLA exhibits rapid absorption and elimination in rats after oral administration . The excretion of GLA is mainly as metabolites, with 23.8%, 12.8%, and 35.68% excreted in feces, urine, and bile within 12 hours, respectively .

Result of Action

GLA suppresses the malignant progression of EOC by regulating the miR-374b-5p/HMGB3/Wnt-β-Catenin pathway axis . It inhibits EOC tumor growth, upregulates the miR-374b-5p level, and downregulates the expression of HMGB3, Wnt3a, and β-catenin in tumor tissues . In multiple myeloma, GLA inhibits cell proliferation, induces cell apoptosis, and cell cycle arrest through blocking the activation of the STAT3 pathway .

Action Environment

The action of GLA can be influenced by environmental factors. For instance, glycosylation of GLA enhances its antitumor activity . This process modifies the conformation of the molecule, improving its solubility and orientation, and ultimately increasing its affinity and capacity as a biological receptor .

Safety and Hazards

Glaucocalyxin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Glaucocalyxin A has shown potent anti-myeloma activity on MM cells . It has been suggested that Glaucocalyxin A may be a potential therapeutic candidate for multiple myeloma patients in the future . It has also been suggested as a promising natural medicine for non-small cell lung carcinoma therapy .

Eigenschaften

IUPAC Name

(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVIBNDYLUWFP-MJTHGBBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucocalyxin A

CAS RN

79498-31-0
Record name Glaucocalyxin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79498-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glaucocalyxin A
Reactant of Route 2
Glaucocalyxin A
Reactant of Route 3
Reactant of Route 3
Glaucocalyxin A
Reactant of Route 4
Glaucocalyxin A
Reactant of Route 5
Glaucocalyxin A
Reactant of Route 6
Glaucocalyxin A

Q & A

Q1: What are the primary molecular targets of GLA?

A1: GLA exhibits its effects through interactions with various molecular targets. One prominent target is Akt, a serine/threonine-specific protein kinase implicated in cell survival, proliferation, and metabolism. GLA functions as a potent negative regulator of Akt, inhibiting its phosphorylation and downstream signaling. [] Additionally, GLA has been shown to influence other signaling pathways, including STAT3, NF-κB, TGF-β1/Smad, and ATF4/CHOP/CHAC1. [, , , ]

Q2: How does GLA's interaction with Akt influence cancer cell behavior?

A2: GLA's ability to inhibit Akt phosphorylation leads to a cascade of downstream effects that contribute to its antitumor activity. Specifically, GLA treatment has been shown to:

  • Suppress Proliferation: By inhibiting Akt, GLA disrupts crucial signaling pathways involved in cell cycle progression, ultimately leading to reduced proliferation of various cancer cell lines, including glioblastoma, hepatocellular carcinoma, and oral squamous cell carcinoma. [, , ]
  • Promote Apoptosis: GLA induces apoptosis, a programmed cell death mechanism, in cancer cells. This effect is attributed to the activation of caspase-3, decreased phosphorylation of BAD (Bcl-2-associated death promoter), and reduced expression of XIAP (X-linked inhibitor of apoptosis protein). []
  • Inhibit EMT: Epithelial-mesenchymal transition (EMT) is a process that contributes to cancer cell invasion and metastasis. GLA has demonstrated the ability to suppress EMT by regulating the miR-374b-5p/HMGB3 axis, impacting the expression of EMT markers such as E-cadherin and N-cadherin. []

Q3: Beyond cancer, what other therapeutic effects are linked to GLA's modulation of signaling pathways?

A3: GLA's influence extends beyond antitumor activity to encompass:

  • Anti-inflammatory Effects: GLA attenuates inflammatory responses in various models, including lipopolysaccharide-induced inflammation in pulmonary microvascular endothelial cells and interleukin-1β-induced inflammation in osteoarthritis chondrocytes. These effects are attributed to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and the inhibition of NF-κB signaling. [, ]
  • Antifibrotic Activity: Studies have shown that GLA can alleviate liver fibrosis by inhibiting the activation and proliferation of hepatic stellate cells (HSCs). This effect is linked to the suppression of TGF-β1/Smad signaling, a key pathway involved in HSC activation and extracellular matrix deposition. []
  • Cardioprotective Effects: GLA exhibits protective effects against hypoxia/reoxygenation-induced injury in cardiomyocytes. This protection is attributed to the activation of the Akt/Nrf2/HO-1 pathway, leading to increased antioxidant enzyme activity and reduced oxidative stress. []

Q4: What is the molecular formula, weight, and key spectroscopic data for GLA?

A4: GLA is characterized by the following:

    • IR Spectroscopy: Characteristic peaks corresponding to hydroxyl (OH) stretching, carbonyl (C=O) stretching, and alkene (C=C) stretching vibrations. []
    • NMR Spectroscopy: Detailed 1H and 13C NMR data have been reported, providing insights into the structure and conformation of GLA. [, ]

    Q5: What is known about the stability of GLA and strategies to improve its pharmaceutical properties?

    A5: GLA exhibits limited water solubility, hindering its wider pharmaceutical applications. [] To address this, researchers have explored various formulation strategies:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating GLA within SLNs has demonstrated enhanced drug loading, improved stability, and sustained release profiles. This approach shows promise for enhancing GLA's bioavailability and therapeutic efficacy. [, ]
    • Cyclodextrin Clathrates: Complexation of GLA with γ-cyclodextrin results in the formation of inclusion complexes (clathrates) that significantly enhance its solubility and dissolution rate, potentially improving its bioavailability. []
    • Nanosuspensions: Preparing GLA nanosuspensions through precipitation combined with ultrasonication yielded particles with a small size and improved drug loading, leading to enhanced in vitro and in vivo antitumor activity compared to free GLA. []

    Q6: What are the key pharmacokinetic parameters of GLA following different routes of administration?

    A6: The pharmacokinetic profile of GLA has been investigated in rats, revealing:

    • Intravenous Administration: Following a single intravenous dose (15 mg/kg), GLA exhibits a two-compartment open model with a short half-life (t1/2) and rapid clearance. []

    Q7: What is the relationship between GLA's pharmacokinetic properties and its observed pharmacological effects?

    A7: The relatively short half-life of GLA following intravenous administration suggests a need for frequent dosing or sustained-release formulations to maintain therapeutic levels. [] The improved oral absorption observed with Rabdosia japonica extract highlights the potential of synergistic interactions with other plant constituents. [] Further research is needed to fully elucidate the PK/PD relationship and optimize dosing regimens for different therapeutic applications.

    Q8: What in vitro models have been used to evaluate the biological activity of GLA?

    A8: A range of in vitro cell-based assays have been employed to investigate GLA's effects, including:

    • Cytotoxicity Assays: MTT assays are commonly used to assess the cytotoxic effects of GLA on various cancer cell lines, revealing potent antiproliferative activity. [, , ]
    • Apoptosis Assays: Flow cytometry analysis using Annexin V/PI staining, along with the evaluation of apoptotic markers (e.g., caspase-3, Bax, Bcl-2), has been used to demonstrate GLA's ability to induce apoptosis in cancer cells. [, , ]
    • Cell Cycle Analysis: Flow cytometry analysis of cell cycle distribution reveals that GLA can induce cell cycle arrest, particularly in the G0/G1 phase, leading to inhibition of cell proliferation. []
    • Migration and Invasion Assays: Transwell assays and wound healing assays have been used to demonstrate the ability of GLA to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent metastasis. [, ]
    • Inflammatory Response Assays: The production of inflammatory cytokines (e.g., IL-6, TNF-α) and the expression of inflammatory enzymes (e.g., iNOS, COX-2) have been measured in LPS-stimulated cells to evaluate the anti-inflammatory effects of GLA. [, , ]

    Q9: What in vivo models have been used to validate the therapeutic potential of GLA?

    A9: Several animal models have been employed to confirm the in vivo efficacy of GLA:

    • Tumor Xenograft Models: Studies using subcutaneous xenograft models in mice have demonstrated that GLA significantly inhibits tumor growth, supporting its antitumor potential. [, , , ]
    • Liver Fibrosis Models: In mice with carbon tetrachloride-induced liver fibrosis, GLA administration reduced liver injury markers, attenuated collagen deposition, and improved liver function, suggesting its potential as an antifibrotic agent. []
    • Thrombosis Models: GLA has shown efficacy in reducing thrombus formation in rat models of arterial thrombosis, indicating its potential as an antithrombotic agent. []

    Q10: What analytical methods have been employed to characterize, quantify, and monitor GLA?

    A10: Various analytical techniques have been used to study GLA:

    • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection or mass spectrometry (MS), has been widely used for the quantitative determination of GLA in various matrices, including plant extracts, plasma, bile, urine, and feces. [, , , , ]
    • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with MS/MS offers enhanced sensitivity and resolution for the analysis of GLA and its metabolites in biological samples. [, ]
    • Mass Spectrometry (MS): MS techniques, particularly in tandem with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), have been instrumental in identifying and characterizing GLA metabolites in vitro and in vivo. [, ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.